1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibition Scaffold Optimization

This synthetic heterocyclic building block features a pyrazole core uniquely substituted with a C3 primary amine and an N1 diethylaminoethyl chain. The 3-amino pharmacophore is essential for kinase inhibitor programs targeting RIPK1, GSK-3β, and FGFR, making it superior to 4-amino or des-amino analogs. The basic side chain enables three distinct Pd(II) coordination modes—chelated, zwitterionic, and cyclopalladated—from a single ligand precursor. Procure ≥98% purity compound with reproducible specifications for medicinal chemistry and organometallic research.

Molecular Formula C9H18N4
Molecular Weight 182.27 g/mol
Cat. No. B13569874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine
Molecular FormulaC9H18N4
Molecular Weight182.27 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C=CC(=N1)N
InChIInChI=1S/C9H18N4/c1-3-12(4-2)7-8-13-6-5-9(10)11-13/h5-6H,3-4,7-8H2,1-2H3,(H2,10,11)
InChIKeyUMNQJOKVNXSDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine: CAS 1177291-96-1 Core Properties and Procurement Baseline


1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine is a synthetic heterocyclic building block featuring a pyrazole core substituted at the N1 position with a diethylaminoethyl side chain and at the C3 position with a primary amine. The molecular formula is C₉H₁₈N₄ with a molecular weight of 182.27 g/mol, and the compound is supplied at a baseline purity of ≥97–98% . The pyrazole-3-amine scaffold is a privileged structural motif in medicinal chemistry, with 1H-pyrazol-3-amine derivatives serving as key starting points for the development of kinase inhibitors including RIPK1, GSK-3β, and FGFR [1][2]. The presence of the basic diethylaminoethyl substituent confers distinct physicochemical properties relative to unsubstituted or differently alkylated pyrazole analogs [3].

Why 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine Cannot Be Substituted by Generic Pyrazole-3-amine Analogs


The substitution of 1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine with close structural analogs—including the 4-amino regioisomer, N1-unsubstituted pyrazole-3-amine, or pyrazole-1-yl analogs lacking the C3 amine—introduces functional divergence that cannot be remediated by simple stoichiometric adjustment. Within the 1H-pyrazol-3-amine scaffold, the position of the primary amine is non-negotiable: the 3-amino substitution pattern is critical for bioactivity in kinase inhibitor programs, whereas the 4-amino regioisomer (CAS 1152841-43-4) exhibits distinct and uncharacterized target engagement profiles with no validated activity correlation . Similarly, replacement with N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 71033-38-0) eliminates the C3 amine entirely, removing hydrogen-bond donor capacity (HBD count = 0 vs. 1 for the target compound) and fundamentally altering the compound's capacity to engage biological targets [1]. The diethylaminoethyl side chain confers distinctive coordination behavior in metal complexation reactions, forming chelated, zwitterionic, and cyclopalladated species not accessible with shorter alkylamino or dioctylamino analogs [2]. These structural differences translate to divergent reactivity, binding profiles, and synthetic utility that render generic substitution unsuitable for applications requiring reproducible outcomes.

Quantitative Differentiation Evidence: 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine vs. Analogs


Regioisomeric Differentiation: 3-Amino vs. 4-Amino Substitution in 1H-Pyrazol-3-amine Scaffolds

The 3-amino substitution pattern on the 1H-pyrazole ring is structurally essential for kinase inhibitor development, as demonstrated in a systematic structure-activity relationship (SAR) study of 1H-pyrazol-3-amine derivatives. The prioritized RIPK1 inhibitor compound 44, derived from optimization of the 1H-pyrazol-3-amine scaffold, achieved low nanomolar activity against RIPK1 kinase with high kinome selectivity [1]. In contrast, the 4-amino regioisomer 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (CAS 1152841-43-4) is offered solely as an uncharacterized research compound with no validated biological activity correlation to the 3-amino scaffold, and no peer-reviewed studies reporting its activity against any kinase target have been identified .

Medicinal Chemistry Kinase Inhibition Scaffold Optimization

Hydrogen-Bond Donor Capacity: 3-Amino Pyrazole vs. Pyrazole-1-yl Analog

The C3 primary amine substituent provides a critical hydrogen-bond donor (HBD) that is absent in the des-amino analog. The target compound contains one hydrogen-bond donor (the primary amine), whereas the close structural analog N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 71033-38-0)—which shares the identical diethylaminoethyl side chain but lacks the C3 amine—has a calculated HBD count of 0 [1]. This structural difference fundamentally alters the compound's capacity to engage biological targets via hydrogen bonding and distinguishes the coordination chemistry of the two scaffolds.

Physicochemical Properties Receptor Binding Medicinal Chemistry

Metal Coordination Versatility: Chelated, Zwitterionic, and Cyclopalladated Species

The diethylaminoethyl side chain confers distinctive coordination behavior not observed with shorter or longer alkylamino analogs. In the reaction of 1-[2-(diethylamino)ethyl]-3,5-diphenylpyrazole (L1) with [PdCl₂(CH₃CN)₂], three structurally distinct compounds are formed: a chelated complex [PdCl₂(L1)], a zwitterionic species [PdCl₃(LH1)], and a cyclopalladated compound [PdCl(LC1)]. Single-crystal X-ray diffraction confirmed that L1 coordinates via N-pyrazole and N-amino atoms in the chelated complex, while the cyclopalladated species involves an additional C-phenyl donor [1]. In contrast, the analog bearing a dioctylaminoethyl side chain (L2) exhibited altered complexation behavior due to steric and electronic differences associated with the longer alkyl chains [1].

Coordination Chemistry Palladium Complexes Ligand Design

Scaffold Potency Benchmark: GSK-3β Inhibition by Pyrazol-3-amine Derivatives

The pyrazol-3-amine scaffold demonstrates high intrinsic potency as a kinase inhibitor platform. In a focused medicinal chemistry program targeting glycogen synthase kinase 3β (GSK-3β) for Alzheimer's disease, the thieno[3,2-c]pyrazol-3-amine derivative 16b achieved an IC₅₀ of 3.1 nM against GSK-3β in vitro, with demonstrated kinase selectivity and no cytotoxicity in SH-SY5Y neuronal cells at concentrations up to 50 μM [1]. This establishes the pyrazol-3-amine core as a potent kinase inhibitor scaffold, with the N1-diethylaminoethyl substitution representing a logical vector for further optimization of physicochemical and pharmacokinetic properties [2].

Alzheimer's Disease Kinase Inhibition GSK-3β

Procurement-Relevant Purity and Stability Differentiation

Procurement specifications reveal meaningful differentiation among suppliers and structural analogs. The target compound is offered at 98% purity with storage requiring a cool, dry environment, as specified by Fluorochem (Product Code F698857) and Leyan (Product 1355704) . In contrast, the 4-amino regioisomer 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is supplied at 95% purity with undefined storage conditions and no established long-term stability data . The N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine analog is supplied at 96% purity from Combi-Blocks . The GHS hazard profile of the target compound (H302, H315, H319, H335) is fully characterized, enabling compliant laboratory handling .

Chemical Sourcing Quality Control Reagent Stability

Physicochemical Property Differentiation: Lipophilicity and Rotatable Bond Count

The 3-amino substitution significantly alters key physicochemical parameters relative to the des-amino analog. The target compound (C₉H₁₈N₄, MW 182.27) exhibits a computed LogP of 0.899 . In comparison, the des-amino analog N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine (C₉H₁₇N₃, MW 167.25) has an XLogP3-AA of 0.9 [1]. Despite similar lipophilicity, the presence of the primary amine increases molecular weight by ~15 g/mol and introduces hydrogen-bond donor capacity, which influences membrane permeability, solubility, and target-binding thermodynamics. The target compound has a rotatable bond count of 6, while the des-amino analog has 5 rotatable bonds, reflecting greater conformational flexibility [1].

Drug-likeness ADME Properties Physicochemical Profiling

Validated Application Scenarios for 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine in Scientific Research


Medicinal Chemistry: RIPK1 and GSK-3β Kinase Inhibitor Development

The 1H-pyrazol-3-amine scaffold serves as a privileged starting point for kinase inhibitor discovery. In a 2025 medicinal chemistry program, optimization of 1H-pyrazol-3-amine derivatives yielded compound 44, a potent RIPK1 inhibitor with low nanomolar activity and favorable oral bioavailability [1]. Similarly, thieno[3,2-c]pyrazol-3-amine derivative 16b achieved an IC₅₀ of 3.1 nM against GSK-3β, a validated target for Alzheimer's disease [2]. The N1-diethylaminoethyl substituent provides a vector for modulating physicochemical properties while preserving the 3-amino pharmacophore essential for kinase engagement. Researchers developing inhibitors for necroptosis-associated inflammatory diseases or tau hyperphosphorylation should prioritize this scaffold over 4-amino or des-amino analogs.

Coordination Chemistry: Synthesis of Structurally Diverse Palladium(II) Complexes

The diethylaminoethyl side chain enables access to three distinct coordination modes with Pd(II) from a single ligand precursor. Reaction of the 3,5-diphenyl-substituted derivative with [PdCl₂(CH₃CN)₂] produces chelated [PdCl₂(L)], zwitterionic [PdCl₃(LH)], and cyclopalladated [PdCl(LC)] species, each structurally characterized by single-crystal X-ray diffraction [3]. This versatility is not observed with dioctylaminoethyl analogs, which exhibit altered complexation behavior due to steric differences. Organometallic chemists developing Pd(II) catalysts or investigating metal-ligand coordination dynamics should select the diethylaminoethyl-substituted pyrazole scaffold for its unique capacity to generate multiple coordination architectures from a single synthetic entry point.

Chemical Biology: Ligand Development for Target Engagement Studies

The presence of both a primary amine (HBD = 1) and a tertiary amine in the diethylaminoethyl side chain provides dual hydrogen-bonding and basic functionality not available in des-amino analogs such as N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine (HBD = 0) [4]. This combination enables bidentate coordination to metal centers and facilitates specific interactions with biological targets that require hydrogen-bond donor capacity. Chemical biologists designing probes for kinase target engagement, receptor binding assays, or enzyme inhibition studies should procure the 3-amino pyrazole derivative rather than the pyrazole-1-yl analog, as the latter lacks the primary amine pharmacophore essential for many target interactions.

Synthetic Methodology: Alkylation Optimization and Scaffold Diversification

The synthesis of 1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine is achieved via N-alkylation of 3-aminopyrazole with 2-chloro-N,N-diethylethanamine under basic conditions (K₂CO₃) in polar aprotic solvents such as DMF or acetonitrile . This well-characterized synthetic route yields product at 97–98% purity from commercial suppliers . Researchers developing novel synthetic methodologies, optimizing alkylation conditions, or generating focused libraries of N1-substituted pyrazol-3-amines can rely on this compound as a benchmark substrate with reproducible procurement specifications and established reaction parameters. The fully characterized GHS hazard profile (H302, H315, H319, H335) enables compliant laboratory-scale handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.